Cas no 24165-63-7 (Benzenemethanol,4-methyl-a-2-propen-1-yl-)
24165-63-7 structure
Product Name:Benzenemethanol,4-methyl-a-2-propen-1-yl-
CAS No:24165-63-7
MF:C11H14O
MW:162.228263378143
CID:240486
PubChem ID:24879206
Update Time:2025-04-19
Benzenemethanol,4-methyl-a-2-propen-1-yl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol,4-methyl-a-2-propen-1-yl-
- 1-(4-Methylphenyl)-3-buten-1-ol
- 1-(4-methylphenyl)but-3-en-1-ol
- 1-(4'-methylphenyl)-3-buten-1-ol
- 1-(4-methylphenyl)but-3-en-1ol
- 1-(4-methyphenyl)-3-butenyl alcohol
- 1-(p-methylphenyl)-3-buten-1ol
- 1-(p-methylphenyl)-3-buten-1-ol
- 1-(p-tolyl)-but-3-en-1-ol
- 551198_ALDRICH
- AC1N5RX2
- ACMC-20apaa
- CTK4F3053
- SureCN3245046
- 1-p-Tolyl-but-3-en-1-ol
- 24165-63-7
- DTXSID40400782
- 1-p-Tolyl-3-buten-1-ol
- 1-(4-METHYLPHENYL)-3-BUTEN-1-OL 97
- J-015375
- SCHEMBL3245046
- AKOS010638335
- SCHEMBL11957109
- starbld0037068
- CS-0267218
- EN300-375882
- 1-(p-tolyl)-3-buten-1-ol
- 1-(p-tolyl)but-3-en-1-ol
- 1-(4-Methylphenyl)-3-buten-1-ol, 97%
- RCKGDEZXTBRGHR-UHFFFAOYSA-N
-
- MDL: MFCD03427119
- Inchi: 1S/C11H14O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3
- InChI Key: RCKGDEZXTBRGHR-UHFFFAOYSA-N
- SMILES: OC(CC=C)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 162.10452
- Monoisotopic Mass: 162.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: liquid
- Density: 0.983 g/mL at 25 °C(lit.)
- Boiling Point: 253 °C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.5270(lit.)
- PSA: 20.23
- LogP: 2.60450
- Solubility: Not determined
Benzenemethanol,4-methyl-a-2-propen-1-yl- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:36/37/38
Benzenemethanol,4-methyl-a-2-propen-1-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 551198-1G |
Benzenemethanol,4-methyl-a-2-propen-1-yl- |
24165-63-7 | 97% | 1G |
¥356.62 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-50mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 50mg |
¥16848 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-100mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 100mg |
¥15275 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-250mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 250mg |
¥15977 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-500mg |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 500mg |
¥15396 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-1g |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 1g |
¥20055 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337888-2.5g |
1-(P-tolyl)but-3-en-1-ol |
24165-63-7 | 98% | 2.5g |
¥34023 | 2023-04-14 | |
| Enamine | EN300-375882-0.05g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.05g |
$624.0 | 2023-03-02 | ||
| Enamine | EN300-375882-0.1g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.1g |
$653.0 | 2023-03-02 | ||
| Enamine | EN300-375882-0.25g |
1-(4-methylphenyl)but-3-en-1-ol |
24165-63-7 | 0.25g |
$683.0 | 2023-03-02 |
Benzenemethanol,4-methyl-a-2-propen-1-yl- Related Literature
-
1. Zinc-mediated α-regioselective Barbier-type cinnamylation reactions of aldehydes, ketones and estersLi-Ming Zhao,Hua-Shuai Gao,De-Feng Li,Jing Dong,Lan-Lin Sang,Jie Ji Org. Biomol. Chem. 2017 15 4359
-
Viviana Dorn,Alicia Chopa,Gabriel Radivoy RSC Adv. 2016 6 23798
-
3. Product selectivity control induced by using liquid–liquid parallel laminar flow in a microreactorFumihiro Amemiya,Hideyuki Matsumoto,Keishi Fuse,Tsuneo Kashiwagi,Chiaki Kuroda,Toshio Fuchigami,Mahito Atobe Org. Biomol. Chem. 2011 9 4256
-
Bibhas Mondal,Utpal Adhikari,Partha Pratim Hajra,Ujjal Kanti Roy New J. Chem. 2021 45 7163
-
Bibhas Mondal,Utpal Adhikari,Partha Pratim Hajra,Ujjal Kanti Roy New J. Chem. 2021 45 7163
24165-63-7 (Benzenemethanol,4-methyl-a-2-propen-1-yl-) Related Products
- 80735-94-0(1-phenyl-3-buten-1-ol)
- 936-58-3(4-Phenyl-1-buten-4-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk